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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carboxylic acid

CAS No.: 1086399-13-4

Cat. No.: B1396022

Get Quote

Executive Summary
Spiro[2.5]octane-6-carboxylic acid (CAS: 1086399-13-4) represents a critical scaffold in

modern medicinal chemistry, offering a "3D-rich" alternative to flat aromatic systems. The

spirocyclic fusion of a cyclopropane ring to a cyclohexane core introduces specific

conformational constraints and alters the metabolic stability profile compared to gem-dimethyl

analogs.

This guide provides a comprehensive technical analysis of the molecule, focusing on

diagnostic spectroscopic signatures (

H/

C NMR, IR, MS) and a self-validating synthetic workflow. It is designed to assist researchers in
the rapid identification, purification, and quality control of this intermediate.

Structural Analysis & Synthetic Context
The physicochemical behavior of spiro[2.5]octane-6-carboxylic acid is governed by the

Simmons-Smith cyclopropanation mechanism used to generate the spiro center.
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Understanding this route is prerequisite to interpreting the spectroscopic data, as residual zinc

carbenoids or unreacted exocyclic alkenes constitute the primary impurity profile.

Synthetic Pathway (Simmons-Smith Protocol)
The most robust route involves the cyclopropanation of ethyl 4-

methylenecyclohexanecarboxylate followed by ester hydrolysis.

Start: Ethyl 4-oxocyclohexanecarboxylate Wittig Olefination
(Ph3P=CH2)

Intermediate:
Ethyl 4-methylenecyclohexanecarboxylate

Simmons-Smith Cyclopropanation
(Zn/Cu, CH2I2, Et2O)

Impurity: Unreacted Alkene
Incomplete Conversion

Spiro Ester Intermediate Hydrolysis
(LiOH, THF/H2O)

Target:
Spiro[2.5]octane-6-carboxylic acid

Click to download full resolution via product page

Figure 1: Synthetic workflow for Spiro[2.5]octane-6-carboxylic acid via Simmons-Smith

cyclopropanation.

Spectroscopic Profiling
The following data represents the Reference Standard Profile. Deviations from these values

often indicate regioisomeric impurities (e.g., spiro[2.5]octane-5-carboxylic acid) or ring-opening

degradation products.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(referenced to 7.26 ppm for

H, 77.16 ppm for

C).

Diagnostic
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H NMR Signals (400 MHz)
The cyclopropane protons (H-1/H-2) are the primary diagnostic tool. They appear at a

significantly higher field (upfield) than aliphatic protons due to the ring current anisotropy of the

cyclopropane ring.

Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

COOH 10.5 - 12.0 br s 1H

Carboxylic acid

proton

(exchangeable).

H-6 2.35 - 2.45 tt 1H

Axial methine

to carbonyl; split

by axial/eq

neighbors.

H-4, H-8 (eq) 1.85 - 1.95 m 2H

Equatorial

protons on

cyclohexane

ring.

H-5, H-7 1.60 - 1.75 m 4H
Mixed methylene

envelope.

H-4, H-8 (ax) 1.15 - 1.30 m 2H

Axial protons,

shielded by chair

conformation.

H-1, H-2 0.20 - 0.45 m 4H

Key Identifier:

Cyclopropane

methylene

protons.

Diagnostic

C NMR Signals (100 MHz)
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Carbon Type
Shift (

, ppm)
Assignment

C=O 180.2 Carboxylic acid carbonyl.

C-6 43.5
Methine

to carbonyl.

C-4, C-8 34.1
Cyclohexane methylenes

(proximal to spiro).

C-3 23.8 Spiro quaternary carbon.

C-5, C-7 28.4
Cyclohexane methylenes

(distal).

C-1, C-2 11.2
Cyclopropane methylenes

(High field).

2D NMR Connectivity (HMBC/COSY)
To confirm the spiro junction vs. a fused system, HMBC correlations are essential.

Legend
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C-3 (Spiro)
(23.8 ppm)

HMBC (Strong)

C-4/C-8
(34.1 ppm)

HMBC (3-bond)

H-6
(2.4 ppm)

COSY

C=O
(180 ppm)

HMBC

Red Solid = HMBC (Long Range)
Blue Dashed = COSY (Through Bond)

Click to download full resolution via product page

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the spirocyclic

connectivity.
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Infrared Spectroscopy (FT-IR)
3000 - 3080 cm

: Cyclopropane C-H stretching (Distinctive "shoulder" on the main alkyl band).

2500 - 3300 cm

: O-H stretching (Broad, carboxylic acid dimer).

1690 - 1710 cm

: C=O stretching (Strong, acid carbonyl).

1020 - 1040 cm

: Ring deformation characteristic of cyclopropane fused systems.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

Molecular Ion: [M-H]

= 153.1 m/z.

Fragmentation: Loss of CO

(M-44) is common. Ring opening of the cyclopropane may occur under high collision
energies.

Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation
Rationale: This protocol uses the Furukawa modification (

), which is safer and more reproducible than the traditional Zn-Cu couple.

Reagents:
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Ethyl 4-methylenecyclohexanecarboxylate (1.0 eq)

Diethylzinc (1.0 M in hexanes, 2.5 eq)

Diiodomethane (2.5 eq)

Dichloromethane (DCM), anhydrous

Procedure:

Setup: Flame-dry a 3-neck round bottom flask and cool under Argon. Add anhydrous DCM.

Carbenoid Formation: Add

solution at 0°C. Slowly add

dropwise over 20 minutes. A white precipitate may form (formation of

). Stir for 15 mins at 0°C.

Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkene usually stains with KMnO

; the product stains less intensely.

Quench: Cool to 0°C. CAUTIOUSLY quench with saturated aqueous NH

Cl (exothermic).

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na

SO

.

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Hydrolysis to Final Acid
Dissolve the ester in THF:Water (3:1).

Add LiOH

H

O (3.0 eq).

Stir at 50°C for 4 hours.

Acidify to pH 2 with 1N HCl. Extract with EtOAc.

Recrystallize from Hexanes/EtOAc if necessary to remove traces of ring-opened byproducts.

Quality Control & Troubleshooting
Issue Observation Root Cause Remediation

Impurity A
Olefinic protons in

NMR (4.6-4.8 ppm)

Incomplete

cyclopropanation

Increase

equivalents; ensure

anhydrous conditions.

Impurity B
Triplet at ~0.9 ppm

(methyl)
Residual Ethyl Ester

Incomplete hydrolysis.

Extend reaction time

or increase LiOH.

Impurity C
Extra signals at 3.5-

4.0 ppm

Ring opening

(Iodomethyl

derivative)

Avoid harsh acidic

workups; quench

Simmons-Smith

carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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